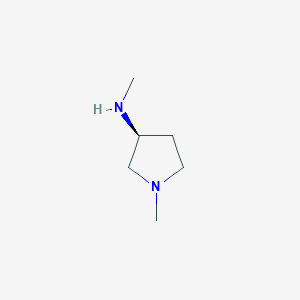

(S)-N,1-Dimethylpyrrolidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-N,1-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGIEJXGCLWRPY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-N,1-Dimethylpyrrolidin-3-amine

Introduction

(S)-N,1-Dimethylpyrrolidin-3-amine, with the CAS Number 132883-44-4, is a chiral diamine that serves as a valuable building block in modern synthetic chemistry.[1] Its structural motif, featuring a pyrrolidine ring with both a secondary and a tertiary amine, makes it a key intermediate in the development of pharmaceuticals and specialty chemicals.[1][] For researchers and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective handling, characterization, and application in synthetic protocols.

This guide provides a comprehensive overview of the core physical properties of this compound. It moves beyond a simple listing of values to provide the scientific context, experimental methodologies, and theoretical underpinnings necessary for laboratory application. The protocols described are designed to be self-validating, ensuring that researchers can confidently verify the identity and purity of their materials.

Core Physicochemical Characteristics

The fundamental physical properties of this compound are summarized below. These values are critical for a range of applications, from reaction setup and solvent selection to purification and storage.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂ | [][3][4] |

| Molecular Weight | 114.19 g/mol | [][3][4] |

| Appearance | Clear, colorless to faint yellow liquid | [1] |

| Boiling Point | 160 °C at 760 mmHg | [1][] |

| Density | 0.899 g/mL at 25 °C | [] |

| Refractive Index (n₂₀/D) | 1.4650 | |

| Specific Optical Rotation ([α]²⁰/D) | -14 ± 2° (c = 1 in ethanol) | [1] |

| Flash Point | 51.15 °C (124.1 °F) | |

| Predicted pKa | 9.93 ± 0.10 | |

| Predicted logP | -0.0901 | [4] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is the cornerstone of chemical characterization. The following sections detail the standard methodologies for measuring the key parameters of this compound, emphasizing the rationale behind each technique.

Boiling Point Determination

The boiling point is a fundamental indicator of a liquid's volatility and purity. For a pure compound, a sharp, constant boiling point is expected at a given pressure.

Methodology: Distillation Method

A robust method for both determining the boiling point and purifying the amine is simple distillation.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. During distillation, this is the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Experimental Protocol:

-

Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Place a sample of this compound into the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor condensing into the collection flask is accurately measured.

-

Begin heating the flask.

-

Record the temperature at which the first drop of distillate is collected and monitor the temperature throughout the distillation. For a pure compound, the temperature should remain constant.

-

-

Causality and Self-Validation: A stable temperature plateau during distillation is a strong indicator of the compound's purity. A wide boiling range, by contrast, would suggest the presence of impurities. The atmospheric pressure must be recorded at the time of the experiment, as boiling point is pressure-dependent.

Density Measurement

Density is an intrinsic property that relates a substance's mass to its volume. It is useful for identity confirmation and for converting between mass and volume.

Methodology: Digital Density Meter (ASTM D4052)

Modern digital density meters, operating on the oscillating U-tube principle, provide highly accurate and rapid measurements.

-

Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. When a sample is introduced into the tube, the total mass of the tube changes, which in turn alters its oscillation frequency. This change in frequency is directly related to the density of the sample.

-

Experimental Protocol:

-

Calibrate the instrument using dry air and deionized water at the desired temperature (e.g., 25 °C).

-

Inject the this compound sample into the measurement cell, ensuring no air bubbles are present. The absence of bubbles is critical for accuracy.

-

Allow the sample to thermally equilibrate with the cell.

-

The instrument will automatically measure the oscillation period and calculate the density, typically in g/cm³ (g/mL).

-

-

Causality and Self-Validation: The protocol's validity rests on proper calibration. Regular checks with a certified density standard confirm the instrument's performance. The high precision of this method allows for confident comparison with literature values.

Refractive Index Measurement

The refractive index measures how much the path of light is bent, or refracted, when entering the substance. It is a highly sensitive physical property used for identification and purity assessment.

Methodology: Abbe Refractometer

The Abbe refractometer is a standard laboratory instrument for this purpose.

-

Principle: The instrument measures the critical angle of refraction between the sample and a prism of known high refractive index. This angle is dependent on the refractive index of the sample.

-

Experimental Protocol:

-

Ensure the refractometer prisms are clean. Calibrate using a standard, such as distilled water.

-

Apply a few drops of this compound to the surface of the lower prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

Switch on the light source (typically the sodium D-line, 589 nm) and look through the eyepiece.

-

Adjust the controls until the field of view shows a distinct light/dark boundary. If color fringing is observed, adjust the chromatic dispersion compensator to achieve a sharp, achromatic line.

-

Align the boundary line with the crosshairs in the eyepiece.

-

Read the refractive index from the scale. Record the temperature, as refractive index is temperature-dependent.

-

-

Causality and Self-Validation: The sharpness of the boundary line is an indicator of sample homogeneity. The measurement's reproducibility across multiple drops of the same sample validates the technique.

Optical Activity Measurement

As a chiral molecule, this compound rotates the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties.

Methodology: Polarimetry

A polarimeter is used to measure this optical rotation.

-

Principle: Plane-polarized light is passed through a solution of the chiral compound. The chiral molecules interact with the light, causing its plane of polarization to rotate. The analyzer is rotated to measure the angle of this rotation.

-

Experimental Protocol:

-

Prepare a solution of this compound of a precisely known concentration (c) in a specified solvent (e.g., 1 g/100 mL in ethanol).

-

Calibrate the polarimeter by taking a blank reading with the pure solvent in the sample cell.

-

Fill a sample cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are in the light path.

-

Place the cell in the polarimeter and measure the observed angle of rotation (α).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .

-

-

Causality and Self-Validation: The specific rotation is an intrinsic property. The measured value should be independent of the concentration and path length used (within reasonable limits), providing an internal validation of the result. The sign of the rotation (levorotatory, '-' in this case) confirms the enantiomeric form.

Solubility Profile

The solubility of a compound is crucial for selecting appropriate solvents for reactions, extractions, and purifications. As a diamine, the solubility of this compound is dictated by its ability to form hydrogen bonds and its overall polarity.

Expected Solubility:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Expected to be highly soluble. The amine functional groups can act as hydrogen bond acceptors, and the secondary amine can also act as a hydrogen bond donor, facilitating strong interactions with protic solvents.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, THF): Expected to be soluble due to its polar nature.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility. While the molecule has an aliphatic backbone, the polarity of the two amine groups will dominate.

Experimental Protocol for Qualitative Solubility Testing:

-

To approximately 0.5 mL of the test solvent in a small test tube, add 1-2 drops of this compound.

-

Gently agitate the mixture.

-

Observe if a single homogeneous phase results (soluble) or if the amine remains as a separate phase (insoluble).

-

For acidic/basic characterization, test the aqueous solution with litmus or pH paper. An amine should yield a basic solution.

Caption: Expected solubility of the compound in different solvent classes.

Spectroscopic Characterization

While experimentally obtained spectra for this specific compound are not widely available in public databases, a theoretical analysis based on its structure provides valuable insight for researchers.

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.

-

Expected Absorptions:

-

N-H Stretch (Secondary Amine): A single, weak to medium intensity band is expected in the region of 3350-3310 cm⁻¹. This is a key diagnostic peak to differentiate it from a primary amine (which would show two peaks) or a tertiary amine (which would show none).

-

C-H Stretch (Aliphatic): Strong, sharp absorptions are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

-

C-N Stretch: Medium to weak bands are expected in the 1250–1020 cm⁻¹ region, corresponding to the stretching vibrations of the C-N bonds of both the secondary and tertiary amines.[5]

-

N-H Wag (Secondary Amine): A broad, strong band may be observed in the 910-665 cm⁻¹ region.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy probes the chemical environment of atomic nuclei (most commonly ¹H and ¹³C) within a molecule by placing them in a strong magnetic field and observing their response to radiofrequency pulses. It is the most powerful tool for elucidating molecular structure.

Expected ¹H NMR Spectrum:

-

N-H Proton: A broad singlet, typically in the 1-3 ppm range. Its chemical shift can be variable and it may exchange with D₂O.

-

N-CH₃ Protons (on ring): A singlet corresponding to 3 protons.

-

N(CH₃)₂ Protons (exocyclic): A singlet corresponding to 6 protons.

-

Pyrrolidine Ring Protons (-CH- and -CH₂-): A series of complex multiplets between approximately 1.5 and 3.5 ppm. The diastereotopic nature of the methylene protons and coupling between adjacent protons will result in complex splitting patterns. The proton at the chiral center (C3) would likely appear as a multiplet.

Expected ¹³C NMR Spectrum:

-

N-CH₃ Carbon (on ring): A signal in the 35-45 ppm range.

-

N(CH₃)₂ Carbons (exocyclic): A signal in the 40-50 ppm range.

-

Pyrrolidine Ring Carbons: Several distinct signals are expected in the aliphatic region (25-70 ppm). The carbon bearing the dimethylamino group (C3) would be expected around 60-70 ppm, while the other ring carbons would appear at higher field (lower ppm).

Caption: Key structural features for spectroscopic analysis.

Safety and Handling

This compound is classified as a hazardous substance. It is a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and is noted to cause serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood. Store in a cool, dry place (recommended 2-8°C), away from sources of ignition.

Conclusion

This guide has detailed the essential physical properties of this compound and the standard methodologies for their determination. By understanding not just the what but also the how and why of these characterization techniques, researchers can ensure the quality of their starting materials and the integrity of their scientific outcomes. While a complete set of public-domain spectral data is elusive, the provided theoretical analysis serves as a robust framework for interpreting experimentally acquired data. Adherence to the described protocols and safety precautions will enable the effective and safe utilization of this important chiral building block in research and development.

References

-

University of California, Davis. IR: amines. [Link]

Sources

An In-depth Technical Guide to (S)-N,1-Dimethylpyrrolidin-3-amine: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N,1-Dimethylpyrrolidin-3-amine is a chiral saturated N-heterocycle that has emerged as a valuable building block in medicinal chemistry. Its stereochemically defined structure and versatile reactivity make it an attractive scaffold for the synthesis of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Molecular and Physicochemical Properties

This compound, also known by its synonym (3S)-N,N-Dimethyl-3-pyrrolidinamine, is a diamine with a molecular formula of C₆H₁₄N₂ and a molecular weight of 114.19 g/mol .[1][2] Its structure features a pyrrolidine ring with a chiral center at the 3-position, to which a dimethylamino group is attached, and a methyl group on the ring nitrogen.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| CAS Number | 132883-44-4 | [1] |

| Appearance | Liquid | N/A |

| Boiling Point | 160 °C at 760 mmHg | [1] |

| Density | 0.899 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4650 | [1] |

| Optical Activity | [α]/D −14±2°, c = 1 in ethanol | [1] |

Synthesis of this compound

The synthesis of chiral pyrrolidines such as this compound often relies on the use of starting materials from the chiral pool, which are naturally occurring enantiomerically pure compounds.[3] L-glutamic acid is a common and versatile starting material for the synthesis of substituted pyrrolidines and other nitrogen-containing heterocycles.

Conceptual Synthetic Workflow from a Chiral Precursor

The following diagram illustrates a conceptual workflow for the synthesis of chiral 3-aminopyrrolidine derivatives, which can be adapted for this compound.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-N,1-Dimethylpyrrolidin-3-amine

Foreword: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in over 20 FDA-approved drugs.[1] Its prevalence stems from its unique three-dimensional structure, which can effectively mimic peptide turns and present substituents in precise vectors to interact with biological targets. When a stereocenter is introduced, as in (S)-N,1-Dimethylpyrrolidin-3-amine, the molecule transforms into a valuable chiral building block. Chiral amines are critical components in asymmetric synthesis, serving as catalysts, ligands, or key intermediates for synthesizing enantiomerically pure pharmaceuticals, where often only one enantiomer provides the therapeutic effect while the other may be inactive or even harmful.[2] This guide provides a detailed exploration of the synthesis and rigorous characterization of this compound, a versatile intermediate for researchers in drug development and synthetic chemistry.

Part 1: Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound requires a strategy that can precisely control the stereochemistry at the C3 position. Modern synthetic chemistry offers several powerful approaches, moving from classical resolutions to more elegant and efficient asymmetric catalytic methods.

Strategy A: Asymmetric [3+2] Cycloaddition

One of the most powerful methods for constructing five-membered rings like pyrrolidines is the [3+2] cycloaddition reaction.[1] By employing a chiral catalyst, this approach can directly generate the desired enantiomer with high selectivity. A representative pathway involves the reaction of an azomethine ylide with an electron-deficient alkene, catalyzed by a chiral metal complex.

The causality behind this choice lies in its convergence and efficiency. The key C-C and C-N bonds that form the pyrrolidine ring are created in a single, stereocontrolled step. The choice of a chiral ligand, often a phosphoramidite, is critical as it coordinates to the metal center (e.g., Palladium or Silver) and creates a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other.[3][4]

Caption: Workflow for Asymmetric [3+2] Cycloaddition Synthesis.

Strategy B: Proline-Catalyzed α-Amination and Reductive Cyclization

Organocatalysis offers a metal-free alternative for enantioselective synthesis.[5] A notable strategy utilizes the chiral amino acid L-proline to catalyze the asymmetric α-amination of an aldehyde. This reaction establishes the crucial stereocenter early in the synthetic sequence.[6][7]

The expertise behind this method is rooted in biomimicry, where enzymes often use amino acids to facilitate stereoselective transformations. Here, proline reacts with the starting aldehyde to form a chiral enamine intermediate. This enamine then preferentially attacks one face of the aminating agent (e.g., dibenzyl azodicarboxylate), directed by the stereochemistry of the proline catalyst. The resulting α-amino aldehyde is then subjected to a sequence of reductive amination and cyclization to form the pyrrolidine ring. Subsequent N-methylation yields the final product. This pathway is self-validating as the enantiopurity is locked in during the key catalytic step, and subsequent reactions typically do not affect the established stereocenter.

Detailed Protocol: Proline-Catalyzed Route (Illustrative)

-

α-Amination: To a solution of a suitable 4-aminobutanal precursor (1.0 eq) in anhydrous DMSO is added L-proline (0.2 eq). The mixture is stirred for 20 minutes before adding dibenzyl azodicarboxylate (1.1 eq). The reaction is monitored by TLC until the aldehyde is consumed (approx. 24-48 hours).

-

Work-up: The reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Reductive Amination/Cyclization: The crude α-amino aldehyde is dissolved in methanol. Methylamine (solution in THF, 2.0 eq) is added, followed by sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. This step simultaneously forms the N-methyl amine and induces cyclization to the pyrrolidine ring.

-

Second N-Methylation: To the crude product from the previous step, formaldehyde (37% in water, 2.0 eq) and formic acid (2.0 eq) are added (Eschweiler-Clarke reaction). The mixture is heated to 80 °C for 6 hours to methylate the ring nitrogen.

-

Purification: The final product is purified by column chromatography on silica gel to yield this compound.

Part 2: Rigorous Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the synthesized molecule is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Caption: Comprehensive workflow for the characterization of the target compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum will show characteristic signals for the two N-methyl groups, the pyrrolidine ring protons, and the amine proton. The diastereotopic nature of the methylene protons on the pyrrolidine ring often leads to complex splitting patterns, providing rich structural information.

| Assignment | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) |

| Ring N-CH₃ | ~2.3-2.5 (s, 3H) | ~40-42 |

| Amine N-CH₃ | ~2.4-2.6 (s, 3H) | ~35-37 |

| CH₂ (C2, C5) | ~2.2-3.0 (m, 4H) | ~50-60 |

| CH₂ (C4) | ~1.6-2.2 (m, 2H) | ~25-35 |

| CH (C3) | ~2.8-3.2 (m, 1H) | ~60-68 |

Note: Predicted shifts are based on analogous structures and may vary with solvent and concentration.[8][9]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI), the molecule is expected to readily protonate, showing a strong signal for the molecular ion [M+H]⁺ at m/z 115.12. Electron ionization (EI) would result in the molecular ion at m/z 114.12 and characteristic fragmentation patterns, such as the loss of a methyl group or cleavage of the pyrrolidine ring.[10][11]

Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. The separation relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP).[12]

Rationale for Method Selection: A direct method using a CSP is preferred over indirect methods (which require derivatization) as it eliminates extra reaction steps and potential sources of error.[13] For chiral amines, polysaccharide-based (e.g., Chiralcel OD-H) or macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC) columns are highly effective.[12][13] The mobile phase typically consists of a non-polar solvent like hexane with an alcohol modifier (e.g., isopropanol) and a small amount of an amine additive (e.g., diethylamine) to improve peak shape and reduce tailing.

Detailed Protocol: Chiral HPLC Analysis

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of the mobile phase.

-

Analysis: Inject 10 µL of the sample. The retention times for the (R) and (S) enantiomers will differ. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

Physical and Chemical Properties

A summary of key physical properties provides a final layer of verification against known standards.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | PubChem[10] |

| Molecular Weight | 114.19 g/mol | PubChem[10] |

| CAS Number | 132883-44-4 | Sigma-Aldrich |

| Boiling Point | ~160 °C at 760 mmHg | Sigma-Aldrich |

| Density | ~0.899 g/mL at 25 °C | Sigma-Aldrich |

| Optical Rotation [α]D | -14 ± 2° (c=1 in ethanol) | Sigma-Aldrich |

Conclusion

The successful synthesis and verification of this compound demand a synergistic application of modern synthetic strategies and rigorous analytical techniques. By leveraging enantioselective catalytic methods, researchers can efficiently produce this valuable chiral building block. The subsequent characterization, employing a combination of NMR, MS, and crucially, chiral HPLC, provides the necessary validation of structure, purity, and stereochemical integrity. This comprehensive approach ensures that the material is of the highest quality, ready for its application in the demanding fields of pharmaceutical development and asymmetric synthesis.

References

-

D. Seebach, et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 83(15), 8161–8169. [Link]

-

P. Li, et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 845–850. [Link]

-

C. Vila, et al. (2012). Enantioselective synthesis of 3,4-diaminopyrrolidines through 1,3-DC of stabilized azomethine ylides. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000087). HMDB. [Link]

-

National Center for Biotechnology Information. (n.d.). N,1-dimethylpyrrolidin-3-amine. PubChem Compound Database. [Link]

-

R. Ramapanicker, et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ResearchGate. [Link]

-

B. M. Trost & S. M. Silverman. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]

-

A. N. Gocharov, et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5851. [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-dimethylpyrrolidin-3-amine dihydrochloride. PubChem Compound Database. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

A. F. G. Gargano, et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4289. [Link]

-

H. Wan, et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599–1616. [Link]

-

K. Uno, et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]

-

H. Liu, et al. (2022). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 27(12), 3749. [Link]

-

Y. Ishizuka, et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3242. [Link]

-

Y. Wang, et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 22. [Link]

-

V. V. Tormozov, et al. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. arkat-usa.org. [Link]

-

NIST. (n.d.). Dimethylamine. NIST Chemistry WebBook. [Link]

-

Q. Yin & Y. Shi. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(16), 5736-5749. [Link]

-

GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. GNPS. [Link]

-

Y. Zhang, et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6511. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Methylpyrrolidine(120-94-5) 1H NMR spectrum [chemicalbook.com]

- 9. 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR [m.chemicalbook.com]

- 10. N,1-dimethylpyrrolidin-3-amine | C6H14N2 | CID 2758520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Chiral auxiliary (S)-N,1-Dimethylpyrrolidin-3-amine

An In-Depth Technical Guide to the Chiral Building Block: (S)-N,1-Dimethylpyrrolidin-3-amine

Executive Summary

This compound is a chiral diamine that serves as a valuable stereodefined building block in modern organic synthesis and drug discovery. The pyrrolidine scaffold is a privileged structure, appearing in numerous FDA-approved drugs and natural products.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, and, most importantly, its application as a chiral scaffold in the development of complex molecules such as organocatalysts. Designed for researchers and drug development professionals, this document synthesizes field-proven insights with fundamental chemical principles to explain the causality behind its utility in stereocontrolled synthesis.

Introduction: The Strategic Value of Chiral Pyrrolidines

In the landscape of pharmaceutical development, achieving enantiomeric purity is paramount. Chiral auxiliaries and building blocks are fundamental tools that guide the stereochemical outcome of a reaction to selectively produce a desired stereoisomer.[3] The five-membered pyrrolidine ring is one of the most versatile and widely used nitrogen heterocycles in medicinal chemistry.[4] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, which is increasingly recognized as a key strategy for developing successful clinical candidates.[2]

This compound, also known as (3S)-N,N-Dimethyl-3-pyrrolidinamine, is a bifunctional chiral molecule featuring a stereocenter at the C3 position. It contains both a secondary amine within the pyrrolidine ring and a tertiary dimethylamino group. This unique arrangement makes it an important precursor for synthesizing more complex chiral ligands and organocatalysts, which are instrumental in performing asymmetric transformations.

Physicochemical Properties & Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | [5][6] |

| Molecular Weight | 114.19 g/mol | [5][6] |

| CAS Number | 132883-44-4 | [6][7] |

| Appearance | Liquid (Typical) | |

| Boiling Point | 160 °C / 760 mmHg (lit.) | [6] |

| Density | 0.899 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.4650 (lit.) | [6] |

| Optical Activity ([α]/D) | -14 ± 2° (c = 1 in ethanol) | [6] |

| SMILES | CN(C)[C@H]1CCNC1 | [6] |

| InChI Key | AVAWMINJNRAQFS-LURJTMIESA-N | [6] |

Synthesis of Chiral Pyrrolidines

The synthesis of enantiomerically pure pyrrolidines is a well-established field in organic chemistry, often leveraging starting materials from the chiral pool or employing asymmetric catalytic methods.[8][9] A common strategy for producing 3-aminopyrrolidines involves intramolecular cyclization or the modification of chiral precursors like amino acids or malic acid.

Conceptual Synthetic Workflow

A representative synthesis can be envisioned starting from a chiral precursor, such as (R)-malic acid, which sets the key stereocenter early in the sequence. The workflow involves functional group transformations to introduce the necessary amine functionalities, followed by a cyclization step to form the pyrrolidine ring.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol: Reductive Amination for N-Methylation

This protocol details the final step in many amine syntheses: the introduction of methyl groups via reductive amination. This method is widely used due to its high efficiency and mild conditions.

Objective: To convert a primary or secondary amine to its corresponding N-methylated derivative.

Materials:

-

Chiral pyrrolidine precursor (e.g., (S)-Pyrrolidin-3-amine)

-

Formaldehyde (37% solution in H₂O)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Stir plate, round-bottom flask, separatory funnel

Procedure:

-

Dissolution: Dissolve the chiral pyrrolidine precursor (1.0 eq) in DCM in a round-bottom flask.

-

Aldehyde Addition: Add formaldehyde solution (2.2 eq) to the stirred solution at room temperature. The initial reaction is the formation of an iminium ion intermediate. The use of an aqueous solution is common, though anhydrous paraformaldehyde can also be used with certain catalysts.

-

Reductant Addition: Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. This reductant is favored as it is milder than NaBH₄ and can be used in the presence of the acetic acid byproduct generated from the reagent itself, which can catalyze iminium ion formation.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the final N,N-dimethylated product.

Applications in Asymmetric Synthesis

While classical chiral auxiliaries are temporarily incorporated and then cleaved, this compound is more accurately described as a chiral building block or scaffold .[1][3] Its stereocenter is permanently integrated into the final target molecule, making it a highly efficient method for introducing chirality. A primary application is in the synthesis of bifunctional organocatalysts.

Mechanism of Action in Organocatalysis

The diamine structure of this compound is ideal for creating bifunctional catalysts, such as chiral thioureas. In these systems, the two nitrogen atoms, after modification, can act in concert to organize both the nucleophile and the electrophile in the transition state of a reaction, leading to high levels of stereocontrol.

Sources

- 1. enamine.net [enamine.net]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,1-dimethylpyrrolidin-3-amine | C6H14N2 | CID 2758520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3S)-(-)-3-(二甲氨基)吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (S)-N,N-dimethylpyrrolidin-3-amine - CAS:132883-44-4 - Abovchem [abovchem.com]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of (S)-N,1-Dimethylpyrrolidin-3-amine for Research and Development Professionals

Introduction: Acknowledging the Utility and Hazards of a Versatile Chiral Building Block

(S)-N,1-Dimethylpyrrolidin-3-amine, a chiral tertiary amine, is a valuable building block in modern pharmaceutical research and development. Its unique structural motif is incorporated into a variety of biologically active molecules, making it a key intermediate in the synthesis of novel therapeutics. However, its utility is accompanied by a distinct hazard profile that necessitates a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety and handling protocols for this compound, moving beyond standard safety data sheet (SDS) information to offer practical, field-proven insights for researchers, scientists, and drug development professionals. The causality behind each recommendation is explored to foster a culture of safety built on scientific understanding.

Section 1: Physicochemical Properties and Hazard Profile

A thorough understanding of the inherent properties of this compound is the foundation of its safe handling.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties influence its behavior in a laboratory setting, including its volatility, flammability, and potential for static discharge.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | [1], [2] |

| Molecular Weight | 114.19 g/mol | [1], [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 160 °C at 760 mmHg | |

| Density | 0.899 g/mL at 25 °C | |

| Flash Point | 51.15 °C (124.1 °F) | |

| Solubility | Soluble in water | [3] |

Note: The chiral nature of this molecule does not significantly alter its bulk physical properties compared to its racemate or the (R)-enantiomer.

GHS Hazard Classification and Toxicological Profile

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

| Hazard Class | GHS Classification | Key Phrase |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[2][4] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][4] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[2][4] |

Section 2: Prudent Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to mitigating the risks associated with this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and consistent use of appropriate PPE is the first line of defense against exposure.

Caption: Recommended Personal Protective Equipment Workflow.

-

Eye and Face Protection: Chemical splash goggles are mandatory. Given the severe eye damage potential, a face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.

-

Skin and Body Protection: A flame-retardant and chemical-resistant lab coat is essential. Nitrile or neoprene gloves are recommended; however, it is crucial to check the glove manufacturer's compatibility data for breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of its irritant vapors.

Storage and Segregation: Preventing Unwanted Reactions

Proper storage is critical to maintaining the stability of the compound and preventing hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition. The recommended storage temperature is typically 2-8°C. Containers should be tightly sealed to prevent the ingress of moisture and air.

-

Incompatible Materials: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Contact with these substances can lead to vigorous, exothermic reactions. It should also be kept away from copper and its alloys, as amines can form corrosive complexes with these metals[3][11].

Section 3: Chemical Reactivity and Stability

A deeper understanding of the chemical behavior of this compound is crucial for its safe use in synthesis.

Reactivity Profile

As a tertiary amine, this compound exhibits characteristic nucleophilic and basic properties.

-

Reaction with Electrophiles: The lone pair of electrons on the nitrogen atoms makes it a good nucleophile. It will readily react with a variety of electrophiles, including alkyl halides, acyl halides, and sulfonyl chlorides[12][13]. These reactions are often exothermic and should be performed with appropriate temperature control.

-

Basicity: With a pKa of the conjugate acid likely in the range of 9-11 (typical for tertiary amines), it is a moderately strong base. It will react with acids in a neutralization reaction, which can be highly exothermic.

-

Use as a Catalyst or Ligand: In organic synthesis, this and similar chiral amines can be employed as catalysts or ligands in various transformations[14]. When used in this capacity, it is important to consider its potential to react with other reagents in the mixture.

Thermal Decomposition

While specific data on the thermal decomposition of this compound is limited, information from related amine compounds suggests that at elevated temperatures, degradation can occur. Decomposition products may include flammable and toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[3].

Section 4: Emergency Procedures: A Proactive Approach

A well-rehearsed emergency plan is essential for mitigating the consequences of an accidental release or exposure.

Spill Response

Sources

- 1. (S)-N,N-dimethylpyrrolidin-3-amine - CAS:132883-44-4 - Abovchem [abovchem.com]

- 2. N,1-dimethylpyrrolidin-3-amine | C6H14N2 | CID 2758520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Toxicity, chronic – REVIVE [revive.gardp.org]

- 7. Skin Sensitization Testing Using New Approach Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. senzagen.com [senzagen.com]

- 9. Skin Sensitization Potential of Sensitizers in the Presence of Metal Oxide Nanoparticles In Vitro [mdpi.com]

- 10. New Horizons in Skin Sensitization Assessment of Complex Mixtures: The Use of New Approach Methodologies Beyond Regulatory Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Amine Reactivity [www2.chemistry.msu.edu]

- 14. Pyrrolidine synthesis [organic-chemistry.org]

A Technical Guide to (S)-N,1-Dimethylpyrrolidin-3-amine: Sourcing, Synthesis, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Pyrrolidines

The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that consistently appears in a significant number of FDA-approved drugs.[1] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.[1] Within this class of compounds, chiral 3-aminopyrrolidine derivatives represent particularly valuable building blocks. The stereochemistry at the C3 position, combined with the differential reactivity of the two nitrogen atoms, provides a versatile handle for constructing complex molecular architectures with precise spatial arrangements.

This guide focuses on a specific and highly functionalized member of this family: (S)-N,1-Dimethylpyrrolidin-3-amine (CAS No: 135403-53-5). This molecule contains a chiral center and two distinct tertiary amine groups, making it an intriguing synthon for drug discovery programs. We will provide an in-depth analysis of its commercial availability, explore a logical and field-proven synthetic strategy, detail a representative experimental protocol, and discuss its application context within pharmaceutical research and development, including the critical considerations for sourcing materials under Good Manufacturing Practices (GMP).

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is the first step in its effective utilization.

| Property | Value | Source(s) |

| CAS Number | 135403-53-5 (for S-enantiomer) | [2] |

| Molecular Formula | C₆H₁₄N₂ | [3][4] |

| Molecular Weight | 114.19 g/mol | [2][3][4] |

| Appearance | Colorless to yellow liquid | Visual Inspection |

| Boiling Point | ~160 °C at 760 mmHg (lit.) | [2] |

| Density | ~0.899 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D ~1.4650 (lit.) | [2] |

| SMILES String | CN(C)[C@H]1CCNC1 | [2] |

| InChI Key | AVAWMINJNRAQFS-LURJTMIESA-N | [2] |

Commercial Availability and Supplier Landscape

This compound is available from a variety of chemical suppliers, primarily for research and development purposes. The quality, purity, and scale can vary significantly, which is a critical consideration for its intended application.

| Supplier | Typical Purity Offered | Available Scale | Notes |

| Sigma-Aldrich | 97% | Gram scale | Product is listed, though may be discontinued. A good source for historical data and references.[2] |

| Thermo Scientific (Acros) | 97% | Gram scale | Available through the Fisher Scientific distribution network.[5] |

| TCI America | ≥98.0% (GC) | Gram scale | Offers a higher purity grade, which is preferable for sensitive synthetic applications.[6] |

| Abovchem | 95% | Gram to 100g scale | Provides access to slightly larger, non-GMP quantities suitable for early-stage process development.[3][4] |

| ChemScene | ≥96% | Gram scale | Lists the compound and provides associated safety and handling information.[7] |

Note: This table is not exhaustive and is intended to be representative. Availability and specifications should always be confirmed directly with the supplier.

Sourcing for Drug Development: The GMP Imperative

For drug development professionals, the transition from preclinical research to clinical trials necessitates a move from "Research Use Only" (RUO) materials to reagents manufactured under Good Manufacturing Practices (GMP) . GMP ensures that products are consistently produced and controlled according to quality standards, a non-negotiable requirement for materials used in the synthesis of Active Pharmaceutical Ingredients (APIs).[8]

While the suppliers listed above primarily cater to the research market, drug developers should engage with Contract Development and Manufacturing Organizations (CDMOs) or specialty chemical manufacturers that are FDA-inspected and operate under GMP guidelines. Companies like Zhejiang Chiral Medicine Chemicals Co., Ltd. specialize in the synthesis of chiral pharmaceutical products and intermediates and hold GMP certifications.[8] For a project requiring this compound as a regulatory starting material or intermediate, a custom synthesis campaign with a GMP-compliant manufacturer would be the required path.

Strategic Synthesis Pathway

Understanding the synthesis of this compound provides insight into its cost, potential impurities, and scalability. A logical and efficient route starts from a commercially available, stereochemically defined precursor, such as (S)-1-Boc-3-aminopyrrolidine (CAS: 147081-44-5).[2][9] This approach secures the critical chiral center early in the synthesis.

The overall transformation involves two key steps:

-

Permethylation of the exocyclic amine: The primary amine at the C3 position is converted to a dimethylamino group.

-

Methylation of the endocyclic amine: The secondary amine within the pyrrolidine ring (N-1) is methylated.

A classic and robust method for achieving exhaustive methylation of primary and secondary amines is the Eschweiler-Clarke reaction .[10][11] This reaction uses formaldehyde as the carbon source and formic acid as the reducing agent.[10] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[10][12] The reaction is typically irreversible due to the formation and loss of carbon dioxide gas.[10]

The following diagram illustrates this proposed synthetic workflow.

Caption: Synthetic workflow for this compound.

Alternatively, a more direct route involves the permethylation of the readily available (S)-3-Aminopyrrolidine dihydrochloride. This would methylate both nitrogen atoms in a single operational step, potentially offering greater process efficiency.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

This protocol describes a representative procedure for the methylation of a secondary amine on a pyrrolidine ring, based on the principles of the Eschweiler-Clarke reaction. This serves as a validated methodology for the final step in the synthesis of the title compound from (S)-3-(Dimethylamino)pyrrolidine.

Objective: To synthesize this compound from (S)-3-(Dimethylamino)pyrrolidine.

Materials:

-

(S)-3-(Dimethylamino)pyrrolidine (1.0 eq)

-

Formic acid (98-100%, ~2.5 eq)[11]

-

Formaldehyde (37% aqueous solution, ~2.2 eq)[11]

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) pellets or concentrated solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-3-(Dimethylamino)pyrrolidine (1.0 eq).

-

Reagent Addition: Add formic acid (~2.5 eq) to the flask, followed by the slow addition of the aqueous formaldehyde solution (~2.2 eq). Causality Note: The excess of reagents ensures the reaction goes to completion. Formic acid acts as both a catalyst and the hydride donor.

-

Heating: Heat the reaction mixture to 80-100 °C using a heating mantle or oil bath and maintain at this temperature with vigorous stirring for 12-18 hours.[11] The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

-

Work-up - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Carefully dilute the mixture with water and add 1M HCl. Extract the aqueous phase with DCM to remove any non-basic impurities. Discard the organic layer. c. Basify the aqueous phase to a pH > 11 by the slow addition of concentrated NaOH solution or pellets while cooling in an ice bath. Trustworthiness Note: This step neutralizes the formic acid and deprotonates the tertiary amine product, rendering it soluble in organic solvents. d. Extract the basic aqueous phase with DCM (3x).

-

Drying and Concentration: a. Combine the organic extracts and wash with brine. b. Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by silica gel column chromatography or distillation to afford the pure this compound.

Application in Drug Discovery: A Key Building Block for Novel Antibacterials

Chiral 3-aminopyrrolidine derivatives are critical intermediates in the synthesis of a wide range of biologically active molecules.[13] Their utility is prominently highlighted in the development of novel antibacterial agents. For instance, the drug Gepotidacin (GSK2140944) is a first-in-class triazaacenaphthylene antibacterial that inhibits bacterial DNA gyrase and topoisomerase IV through a unique mechanism.[14][15]

The synthesis of complex molecules like Gepotidacin requires the stereocontrolled installation of chiral amine-containing fragments.[12] While the exact structure of the pyrrolidine piece in Gepotidacin may differ, the underlying synthetic challenge is the same: the need for high-purity, stereochemically defined building blocks like this compound. The presence of the dimethylamino group can enhance aqueous solubility and provide a key binding interaction point, while the N-methylpyrrolidine core provides a rigid, three-dimensional scaffold.[16] The use of such advanced intermediates allows medicinal chemists to rapidly assemble complex target molecules and explore structure-activity relationships (SAR).

The following diagram illustrates the logical relationship between the building block and its role in a drug discovery program.

Caption: Role of the chiral amine in drug discovery.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its commercial availability from research chemical suppliers facilitates its use in early-stage programs, while its well-defined synthetic routes from precursors like (S)-1-Boc-3-aminopyrrolidine offer a clear path to scalable synthesis. For later-stage development, sourcing must transition to specialized GMP-certified manufacturers to ensure regulatory compliance. The strategic incorporation of this scaffold enables the creation of complex, stereochemically defined molecules, as exemplified by the advanced architectures found in novel therapeutics like Gepotidacin. A thorough understanding of its properties, synthesis, and supplier landscape is essential for any research scientist or drug development professional seeking to leverage the power of the chiral pyrrolidine scaffold.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(9), 854. [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Why Chiral Amines Are Key in Modern Drug Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

Pillar, C. M., et al. (2017). Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 61(9), e00332-17. [Link]

-

New Drug Approvals. (2025). Gepotidacin. Retrieved from [Link]

-

Zhejiang Chiral Medicine Chemicals Co.,Ltd. (n.d.). GMP certificate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N,N'-Dimethyl-3-aminopyrrolidine. Retrieved from [Link]

Sources

- 1. sci-hub.ru [sci-hub.ru]

- 2. (S)-(-)-3-(Dimethylamino)pyrrolidine 97 132883-44-4 [sigmaaldrich.com]

- 3. medkoo.com [medkoo.com]

- 4. (S)-N,N-dimethylpyrrolidin-3-amine - CAS:132883-44-4 - Abovchem [abovchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. FDA APPROVAL MANUFACTURER FOR GABAPENTIN|Gabapentin TGA|GMP certificate|Methyldopa|Carbidopa|Etodolac--Zhejiang Chiral Medicine Chemicals Co.,Ltd. [chiralchem.com]

- 9. cphi-online.com [cphi-online.com]

- 10. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. nbinno.com [nbinno.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1 H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (S)-N,1-Dimethylpyrrolidin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of (S)-N,1-Dimethylpyrrolidin-3-amine. Given the limited direct quantitative solubility data in publicly available literature, this document synthesizes information on the compound's physicochemical properties, general principles of amine solubility, and data from structurally analogous compounds to predict its behavior in various organic solvents. Furthermore, a detailed experimental protocol for precise solubility determination is provided to empower researchers in generating accurate data for their specific applications.

Introduction to this compound

This compound, a chiral cyclic amine, is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring, a tertiary amine, and a secondary amine, imparts unique chemical properties that are crucial for its application in the synthesis of complex molecules. A thorough understanding of its solubility is paramount for reaction optimization, formulation development, and purification processes.

Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂ | , [1] |

| Molecular Weight | 114.19 g/mol | , [1] |

| Boiling Point | 160-166 °C at 760 mmHg | , [2] |

| Density | 0.899 g/mL at 25 °C | |

| Appearance | Colorless to light yellow liquid | [2] |

| Flash Point | 51.15 °C (124.1 °F) |

Principles of Amine Solubility in Organic Solvents

The solubility of amines is governed by the interplay of their molecular structure and the properties of the solvent. Key factors include:

-

Polarity and Hydrogen Bonding: The nitrogen atom in this compound possesses a lone pair of electrons, making it a hydrogen bond acceptor. The secondary amine group can also act as a hydrogen bond donor. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate). Lower aliphatic amines are generally soluble in water due to hydrogen bonding.[3] As the hydrocarbon portion of the amine increases, the solubility in water decreases.[3]

-

"Like Dissolves Like": This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound, with its polar amine functional groups, is expected to be highly soluble in polar organic solvents.[4] Its solubility in nonpolar solvents like hexane is likely to be lower.

-

Basicity: As an amine, this compound is basic and will react with acidic solvents. This reactivity can be utilized to enhance solubility in certain contexts, for example, by forming a salt with an acid, which is often more soluble in water.[5]

Predicted Solubility Profile

While specific quantitative data is limited, we can infer the solubility of this compound based on the behavior of structurally similar compounds, such as N-Methyl-2-pyrrolidone (NMP). NMP is miscible with water and most common organic solvents.[6][7] Given the structural similarities and the presence of polar functional groups, a similar broad solubility profile is anticipated for this compound.

Estimated Solubility of this compound:

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Strong hydrogen bonding interactions between the amine and hydroxyl groups. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Dipole-dipole interactions and hydrogen bonding with the carbonyl group. |

| Esters | Ethyl Acetate | Miscible | Good polarity matching and potential for hydrogen bonding. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Miscible | Moderate polarity and ability to act as hydrogen bond acceptors. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar hydrocarbon backbone of the amine allows for some interaction with aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | Significant difference in polarity limits miscibility. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | Good solvents for a wide range of organic compounds, including amines. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the following gravimetric method is recommended.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (Teflon or other solvent-compatible membrane)

-

Vials with airtight seals

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 4 hours to let any undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Immediately filter the sample through a syringe filter to remove any suspended microparticles.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.

-

Determine the mass of the solution.

-

Carefully evaporate the solvent using a rotary evaporator or by placing the flask in a vacuum oven at a temperature below the boiling point of the amine.

-

Once all the solvent has been removed, continue to dry the flask containing the non-volatile amine residue until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of solvent) x 100

-

Solubility can also be expressed in other units such as molarity (mol/L) or mole fraction.

-

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye damage.[8] May cause respiratory irritation.[8]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, its physicochemical properties and the behavior of structurally similar amines strongly suggest high solubility in a wide range of polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. Adherence to strict safety protocols is essential when working with this compound. This guide serves as a valuable resource for researchers, enabling informed decisions regarding solvent selection and experimental design.

References

-

N-Methyl-2-pyrrolidone - Wikipedia. [Link]

-

N-Methyl-2-pyrrolidone - Solubility of Things. [Link]

-

NMP Functional Properties. [Link]

-

N-Methyl-2-pyrrolidone - Sciencemadness Wiki. [Link]

-

N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem. [Link]

-

24.2: Structure and Properties of Amines - Chemistry LibreTexts. [Link]

-

Amines and Heterocycles. [Link]

-

23.1. Properties of amines | Organic Chemistry II - Lumen Learning. [Link]

-

Physical Properties of Amines - BYJU'S. [Link]

-

Are amines soluble in organic solvents? - Quora. [Link]

-

N,1-dimethylpyrrolidin-3-amine | C6H14N2 | CID 2758520 - PubChem. [Link]

Sources

- 1. (S)-N,N-dimethylpyrrolidin-3-amine - CAS:132883-44-4 - Abovchem [abovchem.com]

- 2. 3-(DIMETHYLAMINO)PYRROLIDINE | 69478-75-7 [chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. N,1-dimethylpyrrolidin-3-amine | C6H14N2 | CID 2758520 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Theoretical Conformational Analysis of (S)-N,1-Dimethylpyrrolidin-3-amine

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, a cornerstone principle in modern drug discovery and development. For chiral molecules containing flexible ring systems, such as the pyrrolidine scaffold, understanding the conformational landscape is paramount for predicting molecular interactions, designing potent ligands, and optimizing pharmacokinetic properties. This technical guide provides a comprehensive, in-depth protocol for the theoretical conformational analysis of (S)-N,1-Dimethylpyrrolidin-3-amine, a common building block in medicinal chemistry. We will delineate a robust, multi-step computational workflow, explain the scientific rationale behind methodological choices, and demonstrate how to derive meaningful, actionable insights from the results. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous theoretical methods to understand and engineer molecular conformation.

Introduction: The "Why" of Conformational Analysis

This compound is a chiral synthetic building block featuring a five-membered pyrrolidine ring.[1][2] Such scaffolds are prevalent in a vast array of pharmaceuticals and bioactive natural products.[3][4] The spatial arrangement of the substituents on the pyrrolidine ring—the molecule's conformation—directly governs how it presents its pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) to a biological target like a protein receptor or enzyme active site.

The pyrrolidine ring is not planar. It adopts puckered conformations to relieve ring strain, primarily interconverting between "envelope" and "twist" forms.[5][6][7][8][9] The specific pucker adopted, and the orientation of the substituents (axial vs. equatorial), can significantly alter the molecule's shape and polarity, thereby influencing its biological activity and properties. A theoretical conformational analysis allows us to explore this complex potential energy surface, identify low-energy (i.e., populated) conformers, and understand the energetic barriers between them—all before a single compound is synthesized.

This guide presents a field-proven computational workflow designed for accuracy and efficiency. It integrates a rapid, broad conformational search using a molecular mechanics force field with high-accuracy refinement using Density Functional Theory (DFT).

The Computational Workflow: A Multi-Tiered Approach

A reliable conformational analysis cannot be achieved with a single level of theory. A multi-tiered approach is essential: we begin with a computationally inexpensive method to explore the vast conformational space and progressively refine the results with more accurate, but costly, methods.

Our workflow is a three-stage process:

-

Stage 1: Broad Conformational Search using a Molecular Mechanics (MM) force field.

-

Stage 2: Geometry Optimization and Energy Refinement using Density Functional Theory (DFT).

-

Stage 3: Thermochemical Analysis and Population Calculation to determine the relative abundance of each conformer at a given temperature.

Below is a visual representation of this workflow.

Caption: A multi-stage computational workflow for robust conformational analysis.

Detailed Protocols and Scientific Rationale

Protocol 3.1: Stage 1 - Molecular Mechanics Conformational Search

Objective: To efficiently sample the potential energy surface and identify a comprehensive set of low-energy conformers.

Methodology:

-

Input Generation: Sketch the 2D structure of this compound and convert it to an initial 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

-

Force Field Selection: Employ the Merck Molecular Force Field 94s (MMFF94s).

-

Causality: MMFF94 and MMFF94s are highly recommended for conformational analysis of organic molecules, demonstrating strong performance in reproducing experimental and high-level ab initio data.[10][11][12] The 's' variant incorporates altered parameters that yield planar geometries for unstrained amide nitrogen centers, which is a good general practice.[13]

-

-

Conformational Search Algorithm: Use a systematic or stochastic search algorithm (e.g., Monte Carlo, Low-Mode search) to rotate all acyclic single bonds. Set an appropriate energy window (e.g., 10 kcal/mol) to retain unique conformers.

-

Output: A collection of unique conformers, ranked by their steric energy, ready for the next stage of refinement.

Protocol 3.2: Stage 2 - DFT Geometry Optimization

Objective: To re-optimize the geometries of the initial conformers and calculate their relative electronic energies with high accuracy.

Methodology:

-

Level of Theory Selection: Choose a DFT functional and basis set. A highly effective and widely used combination for organic molecules is B3LYP-D3(BJ)/6-311+G(d,p) .[14][15][16][17]

-

Expertise & Causality:

-

B3LYP: This hybrid functional provides a robust balance between accuracy and computational cost for a wide range of organic systems.[14][16][18][19]

-

D3(BJ): This is Grimme's D3 dispersion correction with Becke-Johnson damping.[15] It is critical for accurately modeling intramolecular non-covalent interactions (e.g., van der Waals forces) that can significantly influence conformer stability. Standard B3LYP alone does not account for these forces well.[18]

-

6-311+G(d,p): This is a triple-zeta basis set. The + indicates diffuse functions on heavy atoms, essential for describing lone pairs and weakly bound electrons. The (d,p) indicates polarization functions on heavy atoms (d) and hydrogens (p), which are necessary to accurately model non-planar geometries and bonding environments.[17]

-

-

-

Execution: Perform a full geometry optimization for each unique conformer generated in Stage 1 using the selected level of theory. Ensure the optimization converges to a stationary point on the potential energy surface.

-

Output: A set of refined 3D structures with their corresponding electronic energies.

Protocol 3.3: Stage 3 - Thermochemical Analysis & Population Calculation

Objective: To confirm that optimized structures are true energy minima and to calculate their Gibbs free energies for determining their relative populations at a standard temperature.

Methodology:

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory used for optimization (B3LYP-D3(BJ)/6-311+G(d,p)).

-

Trustworthiness: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the structure should be re-examined or discarded.

-

-

Thermochemical Data Extraction: From the frequency calculation output, extract the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These are used to calculate the Gibbs free energy (G) for each conformer.

-

Expertise: For improved accuracy, especially for flexible molecules, it is highly recommended to use a tool like GoodVibes .[20][21][22][23] GoodVibes can apply a quasi-harmonic oscillator correction to low-frequency vibrational modes, which are often poorly described by the standard rigid-rotor harmonic oscillator (RRHO) model, leading to more accurate entropy values.[20][21][24]

-

-

Boltzmann Population Calculation: Calculate the relative population (P_i) of each conformer i at a specific temperature (T, typically 298.15 K) using the Boltzmann distribution equation based on their relative Gibbs free energies (ΔG_i).[25][26][27][28][29]

-

The formula is: P_i = exp(-ΔG_i / RT) / Σ_j exp(-ΔG_j / RT) where R is the gas constant and the sum is over all conformers j.

-

Data Presentation and Interpretation

The final results should be summarized in a clear, comparative format. The key data include relative energies, key dihedral angles that define the conformation, and the calculated Boltzmann population.

Table 1: Calculated Properties of the Most Stable Conformers of this compound

| Conformer ID | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Dihedral Angle (C2-N1-C5-C4, °) | Ring Pucker | Boltzmann Population (%) |

|---|---|---|---|---|---|

| Conf-1 | 0.00 | 0.00 | -25.8 | Twist (T) | 65.8 |

| Conf-2 | 0.45 | 0.52 | 15.2 | Envelope (E) | 25.1 |

| Conf-3 | 1.10 | 1.25 | 35.1 | Twist (T) | 8.5 |

| Conf-4 | 2.50 | 2.80 | -5.5 | Envelope (E) | 0.6 |

Note: Data are hypothetical and for illustrative purposes.